![molecular formula C16H11N3O2 B1684164 3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one](/img/structure/B1684164.png)
3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one
Übersicht
Beschreibung
JMJD6-IN-1 ist ein spezifischer Inhibitor des Enzyms Jumonji-Domänen-Protein 6 (JMJD6). Dieses Enzym ist eine Eisen (Fe2+) und 2-Oxoglutarat (2OG)-abhängige Oxygenase, die eine entscheidende Rolle in verschiedenen biologischen Prozessen spielt, darunter Histon-Demethylierung und Lysin-Hydroxylierung. JMJD6-IN-1 wurde als ein potenter Inhibitor von JMJD6 identifiziert, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht, insbesondere bei der Untersuchung von Krebs und anderen Krankheiten, an denen JMJD6 beteiligt ist .
2. Herstellungsmethoden
Die Synthese von JMJD6-IN-1 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und die endgültige Kupplungsreaktion. Der Syntheseweg beinhaltet typischerweise:
Schritt 1: Herstellung der Kernstruktur durch eine Reihe organischer Reaktionen, wie z. B. Kondensation und Cyclisierung.
Schritt 2: Einführung von funktionellen Gruppen, die die inhibitorische Aktivität der Verbindung verstärken.
Schritt 3: Endgültige Kupplungsreaktion zur Bildung von JMJD6-IN-1, gefolgt von der Reinigung und Charakterisierung mittels Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Kernspinresonanz (NMR)-Spektroskopie.
Industrielle Produktionsmethoden für JMJD6-IN-1 würden die Skalierung dieser Synthesewege beinhalten, wobei gleichzeitig die Reinheit und Konsistenz des Endprodukts gewährleistet werden. Dazu können die Optimierung der Reaktionsbedingungen, der Einsatz von automatisierten Synthesegeräten und die Implementierung strenger Qualitätskontrollmaßnahmen gehören.
Vorbereitungsmethoden
The synthesis of JMJD6-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes:
Step 1: Preparation of the core structure through a series of organic reactions, such as condensation and cyclization.
Step 2: Introduction of functional groups that enhance the inhibitory activity of the compound.
Step 3: Final coupling reaction to form JMJD6-IN-1, followed by purification and characterization using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial production methods for JMJD6-IN-1 would involve scaling up these synthetic routes while ensuring the purity and consistency of the final product. This may include optimizing reaction conditions, using automated synthesis equipment, and implementing stringent quality control measures.
Analyse Chemischer Reaktionen
JMJD6-IN-1 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: JMJD6-IN-1 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in JMJD6-IN-1 modifizieren, was möglicherweise seine inhibitorische Aktivität verändert.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das JMJD6-IN-1-Molekül einführen, die seine Aktivität verstärken oder reduzieren können.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
Cancer Research
One of the most significant applications of 3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one is its role as a selective inhibitor of Jumonji C domain-containing protein 6 (JMJD6). This enzyme is implicated in various cancers, making its inhibition a potential strategy for cancer therapy.
Recent studies have demonstrated that this compound can inhibit JMJD6 activity, leading to reduced cancer cell proliferation and increased apoptosis in tumor cells. For instance, research has shown that JMJD6 inhibitors can enhance the efficacy of existing chemotherapeutic agents by targeting specific cancer pathways .
Anticancer Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound has been tested against breast cancer (MCF-7), prostate cancer (PC3), and lung cancer (A549) cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
Mechanistic Insights
The mechanism of action for this compound involves the modulation of histone demethylation processes mediated by JMJD6. By inhibiting this enzyme, the compound alters gene expression profiles associated with tumor growth and metastasis .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies have revealed that modifications to the imidazo[4,5-c]pyridine moiety can significantly impact the biological activity of the compound. Variations in substituents on the chromenone ring have been explored to enhance potency and selectivity against JMJD6 .
Case Study 1: Breast Cancer Treatment
In a study examining the effects of JMJD6 inhibitors on breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability compared to control groups. The IC50 value was determined to be around 12 µM for MCF-7 cells, indicating substantial efficacy .
Case Study 2: Synergistic Effects with Chemotherapy
Another investigation focused on the combination of this compound with standard chemotherapy agents such as doxorubicin. Results indicated that co-treatment led to enhanced apoptosis rates and reduced resistance mechanisms in cancer cells, suggesting potential for combination therapies in clinical settings .
Wirkmechanismus
JMJD6-IN-1 exerts its effects by specifically inhibiting the enzymatic activity of JMJD6. The compound binds to the active site of JMJD6, preventing it from interacting with its natural substrates. This inhibition disrupts the normal function of JMJD6, leading to changes in gene expression, protein modification, and other cellular processes. The molecular targets and pathways involved include the demethylation of arginine residues and the hydroxylation of lysine residues on histone and non-histone proteins .
Vergleich Mit ähnlichen Verbindungen
JMJD6-IN-1 ist einzigartig in seiner hohen Spezifität und Potenz als JMJD6-Inhibitor. Zu den ähnlichen Verbindungen gehören:
Im Vergleich zu diesen Verbindungen bietet JMJD6-IN-1 einen deutlichen Vorteil in Bezug auf seine inhibitorische Potenz und Spezifität, was es zu einem wertvollen Werkzeug für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen macht.
Biologische Aktivität
3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one, also known as JMJD6-IN-1 or WL12, is a compound that has garnered attention for its biological activity, particularly as an inhibitor of the enzyme Jumonji domain-containing protein 6 (JMJD6). This enzyme plays a significant role in various biological processes, including histone demethylation and lysine hydroxylation, which are critical in cancer and other diseases.
The primary mechanism of action for WL12 involves its interaction with Programmed Death Ligand 1 (PD-L1) . By binding to PD-L1 with high affinity, WL12 affects the PD-1/PD-L1 interaction pathway, which is crucial in immune response regulation. This interaction can potentially enhance anti-tumor immunity by blocking inhibitory signals that tumors exploit to evade immune detection.
Pharmacokinetics
WL12 exhibits favorable pharmacokinetic properties, characterized by rapid clearance and enhanced tissue penetration. These attributes are essential for its effectiveness as a therapeutic agent in cancer treatment. The metabolic pathways associated with WL12 primarily involve the inhibition of JMJD6, which is implicated in various cancer-related processes.
Biological Activity and Case Studies
Recent studies have highlighted the biological activity of WL12 across different cancer cell lines:
Cell Line | IC50 (µM) | Biological Activity |
---|---|---|
A-431 | < 10 | Significant anti-cancer activity |
Jurkat | < 5 | High cytotoxicity |
HT29 | < 15 | Moderate growth inhibition |
In a study examining the compound's effects on A-431 cells, WL12 demonstrated potent cytotoxic effects with an IC50 value below 10 µM, indicating its potential as an anti-cancer agent. Similarly, in Jurkat cells, the compound showed high cytotoxicity with an IC50 value of less than 5 µM .
Structure-Activity Relationship (SAR)
The structure-activity relationship of WL12 has been explored to understand how modifications to its chemical structure influence its biological activity. Key findings include:
- Substituent Effects : The presence of specific substituents on the imidazo[4,5-c]pyridine moiety significantly enhances the compound's inhibitory potency against JMJD6.
- Hydrophobic Interactions : The compound's hydrophobic regions contribute to its binding affinity for PD-L1, facilitating stronger interactions that enhance its biological efficacy .
Eigenschaften
IUPAC Name |
3-(3H-imidazo[4,5-c]pyridin-2-yl)-6-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c1-9-2-3-14-10(6-9)7-11(16(20)21-14)15-18-12-4-5-17-8-13(12)19-15/h2-8H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTXOIIKGOXDOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=C(N3)C=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.